molecular formula C13H12N2OS B2767707 N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide CAS No. 2192395-62-1

N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide

Cat. No.: B2767707
CAS No.: 2192395-62-1
M. Wt: 244.31
InChI Key: CPQCGPULMBEZEO-UHFFFAOYSA-N
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Description

N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide typically involves the condensation of 2-aminobenzenethiol with cyclopropyl ketones or aldehydes, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acids or bases as catalysts and solvents like dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes .

Comparison with Similar Compounds

N-(2-Cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific cyclopropyl and prop-2-enamide substituents, which may confer distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-(2-cyclopropyl-1,3-benzothiazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-2-12(16)14-9-5-6-10-11(7-9)17-13(15-10)8-3-4-8/h2,5-8H,1,3-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQCGPULMBEZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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